4-(1H-indazol-3-yl)butanoic acid
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Overview
Description
4-(1H-indazol-3-yl)butanoic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of 4-(1H-indazol-3-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, followed by the formation of the N-N bond in DMSO under an oxygen atmosphere . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
4-(1H-indazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indazole ring, which is rich in π-electrons. Common reagents include halogens and sulfonyl chlorides.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic structures.
Scientific Research Applications
4-(1H-indazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indazole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, it can inhibit enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
4-(1H-indazol-3-yl)butanoic acid can be compared with other indazole derivatives such as:
Niraparib: An anticancer drug used for treating ovarian and breast cancer.
Pazopanib: A tyrosine kinase inhibitor used for renal cell carcinoma.
Indole-3-butyric acid: A plant hormone used in agriculture.
These compounds share the indazole or indole core structure but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound in various fields.
Properties
Molecular Formula |
C11H12N2O2 |
---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
4-(2H-indazol-3-yl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c14-11(15)7-3-6-10-8-4-1-2-5-9(8)12-13-10/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15) |
InChI Key |
FJDZOFCPEKYHHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CCCC(=O)O |
Origin of Product |
United States |
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